(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid
Description
The compound (1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a rigid spirocyclic amide substituent. Its structure comprises a cyclopropane ring fused to a carboxylic acid group at the 1R,2S position and a 1-oxa-4-azaspiro[4.5]decane moiety attached via a carbonyl linkage. This spirocyclic system introduces conformational rigidity, which may enhance target binding specificity in biological systems.
Properties
IUPAC Name |
(1R,2S)-2-(1-oxa-4-azaspiro[4.5]decane-4-carbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c15-11(9-8-10(9)12(16)17)14-6-7-18-13(14)4-2-1-3-5-13/h9-10H,1-8H2,(H,16,17)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCLLYRUIXUTKJ-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3CC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)N(CCO2)C(=O)[C@H]3C[C@H]3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a metal-catalyzed oxidative cyclization of an amide precursor.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, scalable reaction conditions, and cost-effective catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopropanecarboxylic Acid Derivatives
Physicochemical Properties
The spirocyclic substituent in the target compound likely increases molecular weight and rigidity compared to aryl or amino acid derivatives. For example:
- Lipophilicity (logP): Aryl-substituted analogs (e.g., 2-methylphenyl , 4-fluorophenyl ) are expected to exhibit higher logP values due to aromatic hydrophobicity. In contrast, the target compound’s spirocyclic amide may reduce logP via hydrogen-bonding capacity.
- Solubility: Polar substituents, such as the amino/carboxy group in , enhance aqueous solubility. The target compound’s amide and ether groups may offer intermediate solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
